molecular formula C9H10BrN B2839820 8-Bromo-1,2,3,4-tetrahydroquinoline CAS No. 937640-02-3

8-Bromo-1,2,3,4-tetrahydroquinoline

Número de catálogo: B2839820
Número CAS: 937640-02-3
Peso molecular: 212.09
Clave InChI: CGKLHAZLSZWPPY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Bromo-1,2,3,4-tetrahydroquinoline is a brominated derivative of tetrahydroquinoline, a heterocyclic compound with a wide range of applications in medicinal chemistry and organic synthesis. The compound has the molecular formula C9H10BrN and a molecular weight of 212.09 g/mol . It is known for its potential biological activities and is used as a building block in the synthesis of various pharmacologically active molecules.

Análisis Bioquímico

Molecular Mechanism

It’s known that some tetrahydroquinoline derivatives can cause DNA fragmentation , but whether 8-Bromo-1,2,3,4-tetrahydroquinoline shares this property is not clear.

Temporal Effects in Laboratory Settings

It’s recommended to store the compound in a dark place, under an inert atmosphere, at 2-8°C to maintain its integrity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1,2,3,4-tetrahydroquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure selective bromination at the 8-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 8-Bromo-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Overview

8-Bromo-1,2,3,4-tetrahydroquinoline is a compound that has garnered significant interest in various fields of scientific research due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its applications in detail, focusing on its roles in chemistry, biology, and medicine.

Biological Applications

The biological activities of this compound have been extensively studied. Key areas of research include:

Antimicrobial Activity

Research has shown that derivatives of tetrahydroquinoline exhibit antimicrobial properties. The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Properties

This compound has demonstrated selective cytotoxicity against various cancer cell lines. Notably:

  • Inhibition of Tumor Growth : Studies indicate that this compound can inhibit the proliferation of cancer cells by interfering with critical signaling pathways. For instance, it may inhibit bromodomain-containing protein 4 (BRD4), which is implicated in several cancers such as melanoma and leukemia .
  • Selectivity : In vitro studies have shown that certain derivatives exhibit low unspecific cytotoxicity with significant selectivity against cancer cells compared to standard chemotherapeutics like doxorubicin .

Neuroprotective Effects

The compound's interactions with neurodegenerative pathways suggest potential neuroprotective effects. It may modulate hyperphosphorylation of tau protein associated with Alzheimer's disease, potentially preventing neurotoxicity linked to tau aggregation .

Case Studies

Several studies have highlighted the efficacy of this compound derivatives:

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various tetrahydroquinoline derivatives against HeLa (cervical cancer) and PC3 (prostate cancer) cell lines. Compounds demonstrated IC50 values indicating their potential as anticancer agents .
  • Neuroprotective Studies : Research focusing on the modulation of tau protein hyperphosphorylation has shown promising results for preventing neurodegenerative processes linked to Alzheimer's disease .

Comparación Con Compuestos Similares

    1,2,3,4-Tetrahydroquinoline: The parent compound without the bromine substitution.

    6-Bromo-1,2,3,4-tetrahydroquinoline: Another brominated derivative with bromine at the 6-position.

    8-Methoxy-1,2,3,4-tetrahydroquinoline: A methoxy-substituted derivative .

Uniqueness: 8-Bromo-1,2,3,4-tetrahydroquinoline is unique due to its specific bromine substitution at the 8-position, which can significantly influence its chemical reactivity and biological activity compared to other derivatives. This unique substitution pattern makes it a valuable compound in the synthesis of novel pharmacologically active molecules .

Actividad Biológica

8-Bromo-1,2,3,4-tetrahydroquinoline (8-Br-THQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

8-Br-THQ is a derivative of tetrahydroquinoline, characterized by the presence of a bromine atom at the 8-position. This substitution enhances its reactivity and biological activity compared to other tetrahydroquinoline derivatives. The compound has been investigated for various pharmacological properties, including antimicrobial and anticancer effects.

Target and Mode of Action:
8-Br-THQ primarily acts as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ), inhibiting its transcriptional activity. This inhibition affects the differentiation of CD4+ T cells into Th17 cells and reduces the production of pro-inflammatory cytokines such as IL-17 and IL-22. Consequently, this leads to potential anti-inflammatory effects.

Biochemical Pathways:
The compound's interaction with RORγ is crucial for modulating immune responses. By decreasing pro-inflammatory cytokines, 8-Br-THQ may provide therapeutic benefits in autoimmune diseases and inflammatory conditions .

Antimicrobial Properties

Research indicates that 8-Br-THQ exhibits antimicrobial activity against various bacterial strains. Its structural features contribute to this efficacy, making it a candidate for further development in treating bacterial infections.

Anticancer Activity

Several studies have demonstrated the anticancer potential of 8-Br-THQ. Notably:

  • Cell Line Studies: In vitro tests showed that 8-Br-THQ significantly inhibited the proliferation of HeLa (cervical cancer), HT-29 (colorectal cancer), and C6 (glioma) cell lines at concentrations as low as 10 µg/mL .
Cell LineConcentration (µg/mL)Inhibition Rate (%)
HeLa10Significant
HT-2930Significant
C630Significant

This data suggests that 8-Br-THQ could serve as a lead compound in the development of new anticancer therapies .

Case Studies

  • Synthesis and Evaluation: A study reported the synthesis of various substituted tetrahydroquinolines, including 8-Br-THQ. The anticancer activities were evaluated against multiple tumor cell lines, confirming its significant inhibitory effects compared to standard treatments like 5-Fluorouracil .
  • Pharmacophore Modeling: Advanced modeling techniques have been employed to identify structural features essential for the biological activity of tetrahydroquinoline derivatives. These studies highlight how specific substitutions influence binding affinity and biological efficacy .

Propiedades

IUPAC Name

8-bromo-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKLHAZLSZWPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)Br)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An example for a compound in accordance with Formula 2 is 4-iso-propylaniline that serves as the starting material for the presently preferred compounds of the invention. The aniline derivative of Formula 2 is reacted with an acryloyl chloride derivative of Formula 2A in a basic solvent, such as pyridine, to provide the phenyl amide derivative of the acryloic acid of Formula 3. An example of the acryloyl chloride derivative of Formula 2A that is used for the synthesis of the presently preferred compounds of the invention is commercially available 3,3-dimethylacryloyl chloride. The acryloic acid amide derivative of Formula 3 is cyclized under Friedel Crafts conditions to provide the 1,2,3,4-tetrahydro-quinolin-2-one derivative of Formula 4. The 1,2,3,4-tetrahydro-quinolin-2-one derivative of Formula 4 is reacted with bromine in acetic acid to provide the 8-bromo-1,2,3,4-tetrahydro-quinoline-2-one derivative of Formula 5. The numbering of the quinoline ring system and of the heptatrienoic acid moiety that is attached to it in the 8 position of the quinoline nucleus in the compounds of the invention, is shown in Formula 1. The endocyclic oxo function of the 8-bromo-1,2,3,4-tetrahydro-quinoline-2-one derivative of Formula 5 is reduced by treatment with borane-methyl sulfide to give the 8-bromo-1,2,3,4-tetrahydro-quinoline derivative of Formula 6. An alkyl group, designated R3, where R3 is defined as in connection with Formula 1, is introduced to the nitrogen of the quinoline nucleus by treatment of the compound of Formula 6 with an alkylating agent, such as R3-I, in the presence of base, to give the 1-alkyl-8-bromo1,2,3,4-tetrahydro-quinoline compound of Formula 7. The 1-alkyl-8-bromo1,2,3,4-tetrahydro-quinoline compound of Formula 7 is reacted with dimethylformamide (DMF) in the presence of strong base, such as n-butyl lithium to give a 1-alkyl-1,2,3,4-tetrahydro-quinoline-8-carbaldehyde of Formula 8. The carbaldehyde of Formula 8 is reacted with a Grignard reagent of the formula R5MgBr, where R5 is defined as in connection with Formula 1, to provide a (1-alkyl-1,2,3,4-tetrahydro-quinoline-8-yl)-alkan-1-ol of Formula 9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Formula 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
oxo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Formula 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.